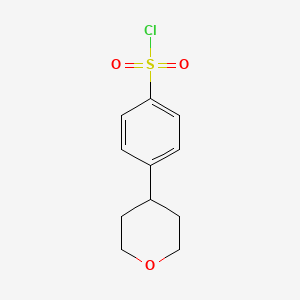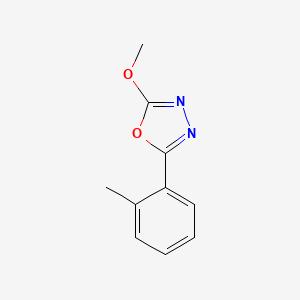
5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This specific compound is characterized by the presence of amino groups at the 5th and 6th positions, a sec-butyl group at the 1st position, and a methyl group at the 3rd position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea.
Introduction of Amino Groups: The amino groups at the 5th and 6th positions can be introduced through nitration followed by reduction. Nitration introduces nitro groups, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The sec-butyl group can be introduced through alkylation reactions using sec-butyl halides in the presence of a strong base.
Methylation: The methyl group at the 3rd position can be introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学研究应用
5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with nucleic acids or enzymes, affecting their function. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and activity. The sec-butyl and methyl groups can affect the compound’s hydrophobicity and overall molecular interactions.
相似化合物的比较
Similar Compounds
5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a tert-butyl group instead of a sec-butyl group.
5,6-Diamino-1-(sec-butyl)-3-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the specific arrangement of its functional groups. The presence of both amino groups and the sec-butyl group can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
属性
分子式 |
C9H16N4O2 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC 名称 |
5,6-diamino-1-butan-2-yl-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-4-5(2)13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,10-11H2,1-3H3 |
InChI 键 |
NQLCHTUWFHEQLQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1C(=C(C(=O)N(C1=O)C)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)





![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)


